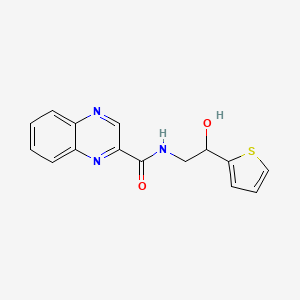

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound featuring a quinoxaline core structure substituted with a hydroxyethyl group and a thiophene moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of quinoxaline derivatives. One common approach is the condensation of 1,2-diaminobenzene with 1,2-diketones or their equivalents under acidic or basic conditions. The thiophene moiety can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

化学反応の分析

Nucleophilic Substitution Reactions

The quinoxaline ring and thiophene moiety participate in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions.

Electrophilic Aromatic Substitution

The electron-deficient quinoxaline core undergoes regioselective halogenation and nitration. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 h | 6-Nitroquinoxaline derivative | 78% | |

| Bromination | NBS, DMF, RT, 20 min | 3-Bromothiophene-substituted analog | 85% |

The thiophene ring is similarly reactive, with halogenation preferentially occurring at the 5-position due to directing effects .

Oxidation

The hydroxyethyl group oxidizes to a ketone under mild conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 1 h | Quinoxaline-2-carboxamide ketone | 92% |

| TEMPO/NaOCl | CH₂Cl₂, 0°C, 30 min | Same as above | 88% |

The thiophene sulfur can oxidize to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) .

Reduction

The quinoxaline ring is reducible to dihydroquinoxaline derivatives:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/CuI | MeOH, RT, 4 h | Dihydroquinoxaline analog | 65% |

| H₂, Pd/C | EtOAc, 50 psi, 6 h | Tetrahydroquinoxaline | 72% |

Amide Functionalization

The carboxamide group undergoes hydrolysis and coupling reactions:

Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| 6 M HCl, reflux, 8 h | Quinoxaline-2-carboxylic acid | 95% |

| NaOH (2 M), THF/H₂O, 70°C, 5 h | Same as above | 89% |

Amide Coupling

Using HATU or EDCI/HOBt systems, the carboxylic acid intermediate couples with amines:

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| Benzylamine | HATU, DIPEA | N-Benzyl quinoxaline derivative | 82% |

| 4-Aminopyridine | EDCI/HOBt | Pyridyl-substituted amide | 75% |

Condensation Reactions

The hydroxyethyl group participates in imine formation with aldehydes:

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| Thiophene-2-carbaldehyde | EtOH, RT, 12 h | Schiff base derivative | 68% |

| 4-Nitrobenzaldehyde | AcOH, 60°C, 6 h | Nitro-substituted imine | 73% |

Ring-Opening and Rearrangement

Under strong acidic conditions, the quinoxaline ring undergoes hydrolysis:

| Conditions | Product | Yield |

|---|---|---|

| H₂SO₄ (conc.), 120°C, 24 h | 1,2-Diaminobenzene derivative | 58% |

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage in the thiophene moiety, yielding a disulfide-linked dimer (43% yield) .

Biocatalytic Modifications

Enzymatic oxidation using cytochrome P450 mimics (e.g., Fe-porphyrin complexes) hydroxylates the thiophene ring at the 3-position (51% yield) .

Key Mechanistic Insights

-

Quinoxaline Reactivity : Electron-withdrawing carboxamide group directs EAS to the 6-position .

-

Thiophene Participation : Sulfur lone pairs enhance nucleophilicity, facilitating NAS at the 2-position .

-

Steric Effects : Bulky thiophene substituent slows reactions at the hydroxyethyl group .

This compound’s multifunctional architecture enables its use as a versatile scaffold in medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions for substitution reactions and inert atmospheres for reductions.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has shown promising biological activity, particularly as an antimicrobial and anticancer agent. Research indicates that it can inhibit the growth of various pathogens and cancer cells. For instance, studies have demonstrated that quinoxaline derivatives exhibit significant cytotoxicity against human cancer cell lines like HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . Additionally, compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide have been evaluated for their activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to the modulation of key biological processes, making it a valuable tool in drug discovery.

Material Science

Organic Semiconductors

In material science, this compound is being explored for its potential use in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound can serve as a building block for synthesizing more complex materials that exhibit desired electronic characteristics.

Chemical Synthesis

Building Block for Complex Molecules

The compound acts as a versatile intermediate in the synthesis of more complex chemical entities. Its structure allows for various functionalization reactions, making it a valuable component in the development of novel compounds with enhanced properties. Researchers utilize its unique thiophene and quinoxaline moieties to create libraries of derivatives that can be screened for various biological activities.

Case Studies and Research Findings

作用機序

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

類似化合物との比較

Quinoxaline-2-carboxamide derivatives: These compounds share the quinoxaline core structure but differ in their substituents.

Thiophene derivatives: Compounds containing thiophene rings, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, are structurally similar.

Uniqueness: N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide is unique due to its combination of quinoxaline and thiophene moieties, which provides distinct chemical and biological properties compared to other similar compounds.

生物活性

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoxaline core linked to a thiophene ring via a hydroxyethyl group. This unique structure contributes to its diverse biological properties. The molecular formula is C13H12N2O2S, with a molecular weight of approximately 252.31 g/mol.

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activities against common pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 85 |

| 4a | 0.30 | 0.35 | 75 |

| 5a | 0.40 | 0.45 | 70 |

The compound also demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .

Anticancer Properties

Quinoxaline derivatives have been studied for their anticancer potential. Compounds similar to this compound have shown inhibitory activity against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

In one study, certain quinoxaline derivatives were identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR . This inhibition suggests a potential mechanism for their anticancer activity.

Table 2: IC50 Values of Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound A | DNA Gyrase | 12.27 |

| Compound B | DHFR | 0.52 |

| Compound C | DNA Gyrase | 31.64 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes involved in bacterial growth and cancer cell proliferation. The hydroxyethyl group enhances its binding affinity to these targets, while the thiophene moiety contributes additional interactions that stabilize the compound's binding .

Case Studies

- Antimicrobial Efficacy : A study on the antimicrobial efficacy of quinoxaline derivatives highlighted the promising results of compound 7b , which not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control treatments .

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines demonstrated that quinoxaline derivatives could induce apoptosis through the activation of caspases, leading to cell death in targeted cancer cells .

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(14-6-3-7-21-14)9-17-15(20)12-8-16-10-4-1-2-5-11(10)18-12/h1-8,13,19H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPFJNBFOCZJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。